1-Phenylcyclooct-4-ene-1-carboxylic acid
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Overview
Description
1-Phenylcyclooct-4-ene-1-carboxylic acid is an organic compound characterized by a phenyl group attached to a cyclooctene ring, which in turn is bonded to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenylcyclooct-4-ene-1-carboxylic acid typically involves the following steps:
Cyclization: Starting from a suitable linear precursor, cyclization is achieved to form the cyclooctene ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Phenylcyclooct-4-ene-1-carboxylic acid can undergo a variety of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
1-Phenylcyclooct-4-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 1-Phenylcyclooct-4-ene-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with various biological molecules, influencing their activity. The phenyl group can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect pathways involved in cellular signaling and metabolism .
Comparison with Similar Compounds
- 1-Phenylcyclopentanecarboxylic acid
- 1-Phenylcyclopropanecarboxylic acid
- Cyclooctane carboxylic acid
Comparison: 1-Phenylcyclooct-4-ene-1-carboxylic acid is unique due to its larger ring size and the presence of a double bond in the cyclooctene ring. This structural feature imparts different chemical reactivity and physical properties compared to its smaller ring analogs. The presence of the phenyl group also enhances its potential for π-π interactions, making it distinct in its applications and interactions .
Properties
CAS No. |
62702-30-1 |
---|---|
Molecular Formula |
C15H18O2 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
1-phenylcyclooct-4-ene-1-carboxylic acid |
InChI |
InChI=1S/C15H18O2/c16-14(17)15(13-9-5-4-6-10-13)11-7-2-1-3-8-12-15/h1-2,4-6,9-10H,3,7-8,11-12H2,(H,16,17) |
InChI Key |
OOYFQFQOENXGAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CCCC(C1)(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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